

carmichaenine d CAS number and molecular formula

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Compound of Interest

Compound Name: *Carmichaenine D*

Cat. No.: *B1496004*

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Carmichaeline D: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carmichaeline D is a diterpenoid alkaloid with the CAS number 2065228-62-6 and the molecular formula $C_{29}H_{39}NO_7$. This compound belongs to the complex family of alkaloids found in the plant genus *Aconitum*, species of which are recognized for their potent biological activities and have been utilized in traditional medicine. This document provides a concise summary of the available technical data for carmichaeline D and offers a broader context based on the known pharmacology of related *Aconitum* alkaloids.

Core Data for Carmichaeline D

A comprehensive search of scientific literature and chemical databases reveals limited specific information regarding the biological activity, mechanism of action, and experimental protocols for carmichaeline D. The available quantitative data is summarized below.

Property	Value	Source
CAS Number	2065228-62-6	Publicly available chemical databases
Molecular Formula	C ₂₉ H ₃₉ NO ₇	Publicly available chemical databases
Molecular Weight	513.62 g/mol	Calculated from molecular formula

Context from Aconitum Alkaloids Research

While specific research on carmichaeline D is scarce, the broader class of Aconitum alkaloids, to which it belongs, has been the subject of extensive study. These compounds are known for a range of pharmacological effects, which may provide a starting point for future investigations into carmichaeline D.

Aconitum alkaloids are generally classified based on their chemical structure, which influences their biological activity and toxicity. The main active components of Aconitum carmichaeli, the plant from which many of these alkaloids are isolated, include diester-diterpenoid alkaloids (DDAs), monoester-diterpenoid alkaloids (MDAs), and C₂₀-diterpene alkaloids. These compounds have demonstrated a variety of pharmacological effects, including:

- **Cardiotonic effects:** Some Aconitum alkaloids have been shown to have positive inotropic effects on the heart.
- **Anti-inflammatory and analgesic properties:** Many alkaloids from this genus exhibit potent anti-inflammatory and pain-relieving activities.
- **Anticancer potential:** Certain Aconitum alkaloids have been investigated for their cytotoxic effects on various cancer cell lines.

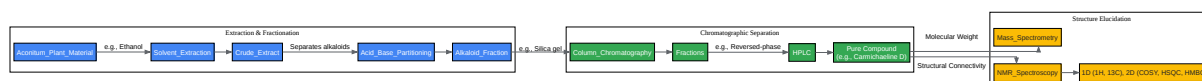
It is crucial to note that many Aconitum alkaloids are also highly toxic, and their therapeutic window is often narrow. The toxicity is often associated with their interaction with voltage-gated sodium channels.

Experimental Methodologies for Aconitum Alkaloid Research

Given the absence of specific experimental protocols for carmichaeline D, this section outlines general methodologies commonly employed in the research of Aconitum alkaloids. These approaches could be adapted for future studies on carmichaeline D.

Isolation and Structure Elucidation

A typical workflow for the isolation and characterization of alkaloids from Aconitum species is depicted below. This process generally involves extraction, fractionation, and chromatographic separation, followed by spectroscopic analysis for structure elucidation.

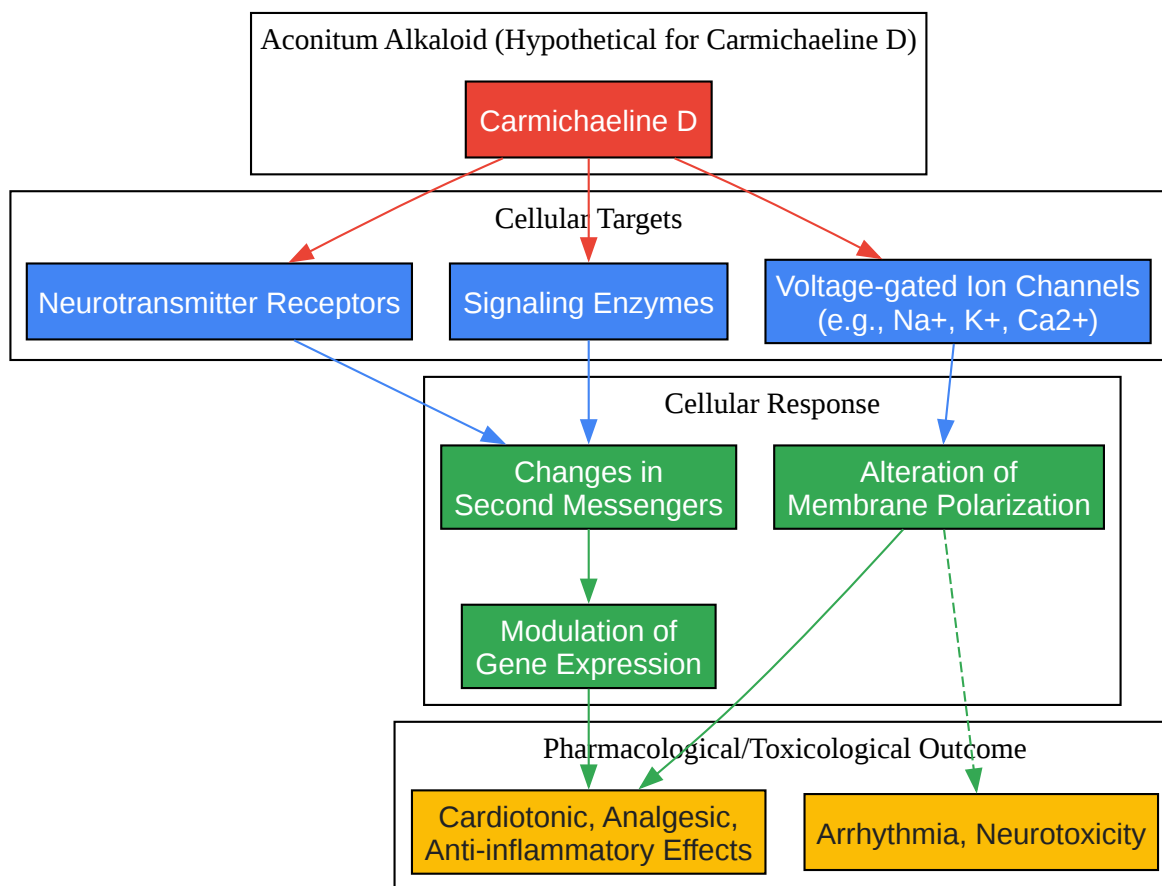


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Figure 1. General workflow for the isolation and structure elucidation of alkaloids from *Aconitum* species.

Signaling Pathways of Related Aconitum Alkaloids

Research on other Aconitum alkaloids has implicated several signaling pathways in their pharmacological and toxicological effects. For instance, the cardiotonic and neurotoxic effects are often mediated through the modulation of ion channels. While the specific pathways for carmichaeline D are unknown, a hypothetical logical relationship based on related compounds is presented below.



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